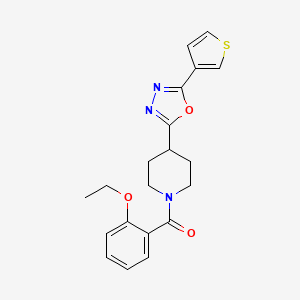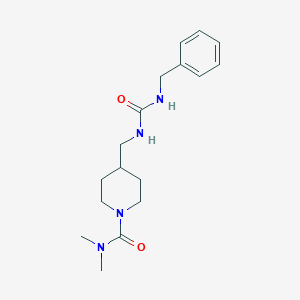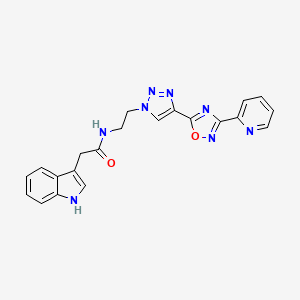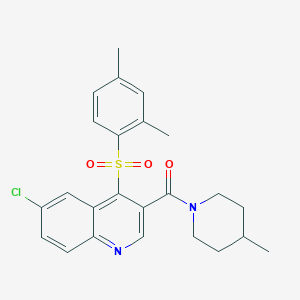
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position, a sulfonyl group attached to a 2,4-dimethylphenyl ring at the 4th position, and a carbonyl group linked to a 4-methylpiperidin-1-yl moiety at the 3rd position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst .
-
Step 1: Halogenation of Quinoline
- Quinoline is halogenated using a halogenating agent such as N-chlorosuccinimide (NCS) to introduce a chloro group at the 6th position.
-
Step 2: Sulfonylation
- The halogenated quinoline is then subjected to sulfonylation using a sulfonyl chloride derivative of 2,4-dimethylphenyl in the presence of a base like triethylamine.
-
Step 3: Carbonylation
- The sulfonylated quinoline undergoes carbonylation with 4-methylpiperidin-1-yl carbonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with a chloro group at the 2nd position and a carbaldehyde group at the 3rd position.
4-Methylquinoline: A simpler quinoline derivative with a methyl group at the 4th position.
Quinoline-3-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 3rd position.
Uniqueness
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and carbonyl groups attached to the quinoline ring enhances its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-15-8-10-27(11-9-15)24(28)20-14-26-21-6-5-18(25)13-19(21)23(20)31(29,30)22-7-4-16(2)12-17(22)3/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCAHCHKYXMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=C(C=C(C=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
![6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2722001.png)
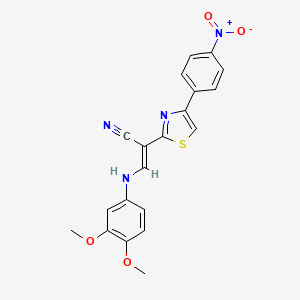
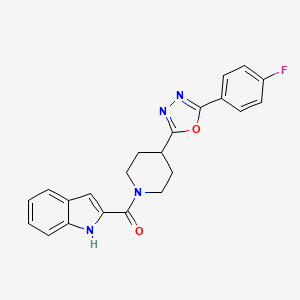
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
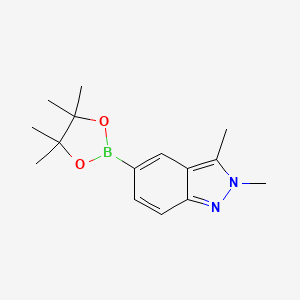
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)
